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Compound of Interest

Compound Name:
2-chloro-N-(4-methyl-3-

sulfamoylphenyl)acetamide

CAS No.: 885461-12-1

Cat. No.: B3388664

Get Quote

Executive Summary & Identity
2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide is a bifunctional building block

characterized by an electrophilic chloroacetamide "warhead" and a pharmacologically active

sulfonamide moiety. In drug discovery, this compound serves as a critical scaffold for

developing Carbonic Anhydrase Inhibitors (CAIs), diuretics, and antitumor agents. Its

chloroacetyl group allows for facile covalent attachment to nucleophiles (amines, thiols),

enabling the rapid diversification of the sulfonamide core.
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Chemical Attribute Technical Detail

CAS Number 885461-12-1

IUPAC Name
2-chloro-N-(4-methyl-3-

sulfamoylphenyl)acetamide

Synonyms

N-[3-(aminosulfonyl)-4-methylphenyl]-2-

chloroacetamide; 5-(2-chloroacetamido)-2-

methylbenzenesulfonamide

Molecular Formula C₉H₁₁ClN₂O₃S

Molecular Weight 262.71 g/mol

Core Moiety Sulfamoyl-toluene (Sulfonamide)

Reactive Handle -Chloroacetamide (Electrophile)

Chemical Profile & Physiochemical Properties
Understanding the physical behavior of this compound is essential for optimizing reaction

conditions and purification protocols.

Solubility Profile:

High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents).

Moderate Solubility: Acetone, THF, Ethyl Acetate (often requires heating).

Low Solubility: Water, Hexanes, Diethyl Ether.[1]

Reactivity:

The C-Cl bond is highly activated for

reactions due to the adjacent carbonyl group.

The Sulfonamide (-SO₂NH₂) group is relatively stable but can act as a weak nucleophile or

H-bond donor/acceptor in protein binding.
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Stability: Hydrolytically unstable in strong basic aqueous media (hydrolysis of the amide

bond or displacement of chloride by hydroxide). Store under inert atmosphere at 2–8°C.

Synthetic Pathway & Methodology
The synthesis of 2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide is achieved through a

nucleophilic acyl substitution (Schotten-Baumann type reaction). The precursor, 5-amino-2-

methylbenzenesulfonamide (CAS 6973-09-7), reacts with chloroacetyl chloride in the presence

of a non-nucleophilic base.

Reaction Mechanism
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of

chloroacetyl chloride.

Elimination: The tetrahedral intermediate collapses, expelling the chloride ion.[1]

Deprotonation: The base (e.g., Triethylamine) neutralizes the generated HCl, driving the

equilibrium forward and preventing the protonation of the unreacted amine.

Experimental Protocol
Scale: 10 mmol

Precursors:

5-Amino-2-methylbenzenesulfonamide (1.86 g, 10 mmol)

Chloroacetyl Chloride (1.24 g, 11 mmol, 1.1 eq)

Triethylamine (TEA) (1.52 g, 15 mmol, 1.5 eq) or Pyridine

Solvent: Anhydrous THF or DCM (50 mL)

Step-by-Step Procedure:

Preparation: Charge a dry 100 mL round-bottom flask with 5-amino-2-

methylbenzenesulfonamide and anhydrous THF. Stir until dissolved (mild heating may be

required).
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Cooling: Cool the solution to 0°C using an ice/water bath to suppress side reactions (e.g.,

bis-acylation).

Base Addition: Add Triethylamine (TEA) dropwise. The solution may become slightly cloudy.

Acylation: Add Chloroacetyl chloride dropwise over 15–20 minutes via a syringe or addition

funnel. Caution: Exothermic reaction.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor

by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product should

precipitate as a solid.[1]

Workup:

Filter the precipitate and wash with cold water (3x 20 mL) and cold diethyl ether (1x 10

mL).

If no precipitate forms, extract with Ethyl Acetate (3x 50 mL), wash organic layer with

brine, dry over MgSO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol or an Ethanol/Water mixture to yield the pure product.

Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the synthesis pathway and the downstream "warhead" utility

of the compound in drug discovery.
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Figure 1: Synthetic route from 5-amino-2-methylbenzenesulfonamide and downstream utility in

medicinal chemistry.

Pharmaceutical Applications & Drug Discovery
This compound is rarely the final drug; rather, it is a high-value intermediate.

A. Carbonic Anhydrase (CA) Inhibition
The sulfamoyl (-SO₂NH₂) group is the classic pharmacophore for zinc-binding in Carbonic

Anhydrase enzymes. By reacting the chloroacetyl group with various amines (e.g., morpholine,

piperazine), researchers create libraries of "Tail-approach" CA inhibitors. These extended

structures can reach the hydrophobic pocket of the enzyme, improving selectivity for specific

isoforms (e.g., CA IX over CA II).

B. Covalent Kinase Inhibitors
The

-chloroacetamide moiety is a known covalent warhead. In chemical biology, this scaffold can be
used to target cysteine residues in the ATP-binding pocket of kinases. The sulfamoylphenyl
group provides rigidity and hydrogen-bonding interactions, while the chloroacetamide forms an
irreversible covalent bond with the target protein.

C. Synthesis of Heterocycles
The chloroacetyl group can react with thioureas or thioamides to form aminothiazoles. Many

FDA-approved drugs (e.g., Dasatinib) contain aminothiazole cores. This intermediate allows for

the rapid assembly of sulfamoyl-phenyl-aminothiazole hybrids, a privileged scaffold in

oncology.

Analytical Characterization Standards
To validate the identity of the synthesized compound, the following data is expected:

¹H NMR (DMSO-d₆, 400 MHz):

~10.4 ppm (s, 1H, NH-CO).

~7.8–7.3 ppm (m, 3H, Ar-H).
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~7.2 ppm (s, 2H, SO₂NH₂, exchangeable).

~4.3 ppm (s, 2H, CH₂-Cl).

~2.6 ppm (s, 3H, Ar-CH₃).

Mass Spectrometry (ESI+):

Expected [M+H]⁺: 263.03 (³⁵Cl) and 265.03 (³⁷Cl) in a 3:1 ratio.

HPLC Purity:

Column: C18 Reverse Phase.[1]

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

Target Purity: >95% at 254 nm.

Safety & Handling (MSDS Highlights)
GHS Classification:

Skin Irrit. 2 (H315): Causes skin irritation.[2][3]

Eye Irrit. 2A (H319): Causes serious eye irritation.

Skin Sens. 1 (H317): May cause an allergic skin reaction (characteristic of

chloroacetamides).

Handling:

Chloroacetamides are potent alkylating agents. Always wear nitrile gloves, safety goggles,

and a lab coat.

Handle in a fume hood to avoid inhalation of dust.[1]

Sulfonamide Allergy: Personnel with known sulfonamide allergies should avoid contact.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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